Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Overview
Description
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is known for its unique spirocyclic structure, which features a nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with tert-butylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Uniqueness
This compound stands out due to its unique spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various
Biological Activity
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate (CAS No. 2703752-55-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- CAS Number : 2703752-55-8
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
Research indicates that compounds with similar structures to this compound exhibit various biological activities, particularly in cancer treatment. The following mechanisms have been proposed:
- Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in cancer cell lines such as HeLa and CT26. For instance, the treatment resulted in a significant increase in early and late apoptotic cells, indicating a potential mechanism for tumor suppression .
- Cell Cycle Arrest : The compound may cause cell cycle arrest, particularly in the SubG1 phase, which is associated with the activation of apoptotic pathways. This effect has been observed in various cancer cell lines, suggesting its utility as an anticancer agent .
- Inhibition of Cell Motility : Compounds with similar spirocyclic structures have demonstrated reduced cell motility, which is critical in preventing metastasis in cancer treatment .
Antitumor Activity
A series of studies have evaluated the antitumor potential of this compound and related compounds:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 4.2 - 24.1 | Apoptosis induction |
This compound | CT26 | 4.2 - 24.1 | Cell cycle arrest |
The above table summarizes the inhibitory concentration (IC50) ranges observed for different cell lines, indicating effective cytotoxicity at varying concentrations.
Case Studies
- In Vitro Studies : In vitro studies demonstrated that treatment with this compound led to a significant decrease in viable HeLa cells, with reductions observed from approximately 89% viability to as low as 15% under optimal conditions .
- In Vivo Studies : Preliminary in vivo experiments using Balb/C mice showed promising results regarding tumor growth dynamics following administration of spirocyclic compounds, although further investigations are required to establish definitive outcomes and safety profiles .
Safety and Toxicology
While initial studies indicate promising antitumor activity, it is essential to assess the safety profile of this compound:
- Toxicity Reports : Current toxicity assessments suggest low systemic toxicity during parenteral administration, which is encouraging for future therapeutic applications.
Properties
IUPAC Name |
tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-5-10(15)9-13(14)6-4-7-13/h10,15H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGAYMHXIDYCSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585543 | |
Record name | tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929971-93-7 | |
Record name | tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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